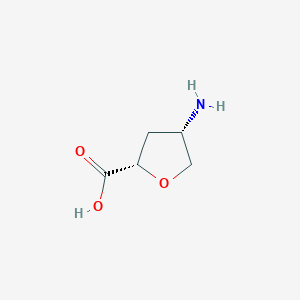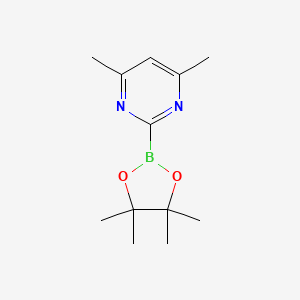![molecular formula C7H8F3NO B13456595 [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B13456595.png)
[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol: is an organic compound featuring a pyrrole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 4-position. The compound also contains a hydroxymethyl group at the 2-position. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (CF3TMS).
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: Carboxylic acids
Reduction: Methyl derivatives
Substitution: Various substituted pyrrole derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol is used as a building block for synthesizing more complex molecules
Biology: The compound’s biological activity is of interest in drug discovery and development. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable scaffold for designing new drugs.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit antiviral, anticancer, or anti-inflammatory properties, contributing to the development of new treatments for various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, such as herbicides and insecticides. Its chemical stability and reactivity make it suitable for developing products that protect crops and enhance agricultural productivity.
Mécanisme D'action
The mechanism of action of [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. For example, the compound may inhibit enzyme activity by forming stable complexes with the active site, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
- [1-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]methanol
- [1-methyl-4-(difluoromethyl)-1H-pyrrol-2-yl]methanol
- [1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol
Comparison: Compared to its analogs, [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol exhibits unique properties due to the position of the trifluoromethyl group. This positional difference can significantly impact the compound’s reactivity, stability, and biological activity. For instance, the 4-position trifluoromethyl group may enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain biological applications.
Propriétés
Formule moléculaire |
C7H8F3NO |
|---|---|
Poids moléculaire |
179.14 g/mol |
Nom IUPAC |
[1-methyl-4-(trifluoromethyl)pyrrol-2-yl]methanol |
InChI |
InChI=1S/C7H8F3NO/c1-11-3-5(7(8,9)10)2-6(11)4-12/h2-3,12H,4H2,1H3 |
Clé InChI |
OJCPJWRFNCCHSW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C1CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


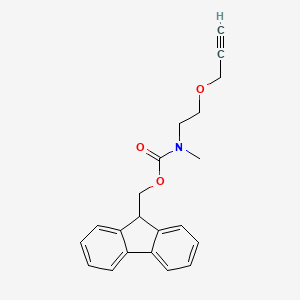
![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
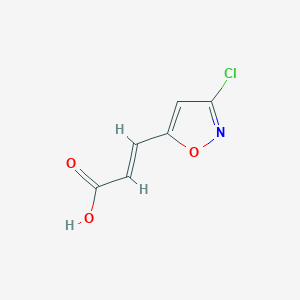

![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
![2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B13456541.png)
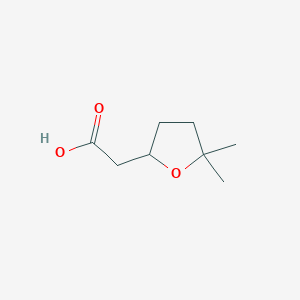
![(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13456552.png)
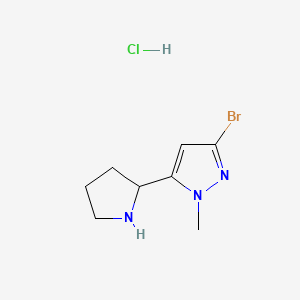

![benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate](/img/structure/B13456583.png)
